molecular formula C4H10S B122982 2-Butanethiol CAS No. 513-53-1

2-Butanethiol

Cat. No. B122982
CAS RN: 513-53-1
M. Wt: 90.19 g/mol
InChI Key: LOCHFZBWPCLPAN-UHFFFAOYSA-N
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Description

2-Butanethiol is a chemical compound that has been studied in various contexts, including its biotechnological production, thermodynamic properties, and interactions with other substances. It is known for its potential applications in the production of synthetic rubber, plasticizers, fumigants, and as an antifreeze agent, among others . The compound has been observed to exist in different rotational conformations and has been a subject of interest due to its chemical and physical properties .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various methods. One approach involves the biotechnological production of 2,3-butanediol, which is closely related to this compound, using biomass as a starting material . Another method includes the synthesis of 1-alkylthio-2-butanethiols through the reaction of 1,2-butylene sulfide with alkanethiols, yielding compounds with different aromas . Additionally, this compound has been used in the free radical addition to vegetable oil double bonds, demonstrating its reactivity and potential for creating modified organic products .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through spectroscopic methods, revealing that it exists in a mixture of molecules with three distinct rotational conformations . The complexity of its self-assembled monolayers on Au(111) has also been studied, showing a mix of adatom-bound and surface-bound adsorbates, which is significant for understanding its surface chemistry .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including its gas-phase degradation initiated by OH radicals and Cl atoms. The reaction kinetics and product yields have been studied, with SO2 and 2-butanone identified as major products. The reaction rates with these oxidants are faster compared to related alkyl thiols and homologous alkyl alcohols . Additionally, the stereochemistry of butanethiol self-assembled monolayers on Au(111) has been controlled to produce more regularly structured SAMs, indicating the influence of steric interactions on its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been extensively studied. Thermodynamic properties such as heat capacity, triple point temperature, heat of fusion, and vapor pressure have been measured across different states of matter. These properties are crucial for understanding the behavior of this compound under various conditions . The compound's ability to form self-assembled monolayers with high coverage on gold surfaces has also been documented, which is relevant for applications in nanotechnology and materials science .

Scientific Research Applications

Thermodynamic Properties

  • Thermodynamics and Conformations : 2-Butanethiol has been extensively studied for its thermodynamic properties. It exists in distinct rotational conformations, and research has provided detailed insights into its heat capacity, vapor pressure, and thermodynamic functions across various states (solid, liquid, vapor) (McCullough et al., 1958).

Chemical Reactions

  • Radical Addition in Vegetable Oils : this compound has been used in the thiol-ene reaction with canola and corn oils, leading to the production of sulfide-modified vegetable oils. The process involved spectroscopic characterization and provided insights into optimal reaction conditions for high yield and conversion of double bonds into thiol (Bantchev et al., 2009).

Spectroscopy and Surface Chemistry

  • Surface-Enhanced Raman Scattering : The surface-enhanced Raman scattering (SERS) of this compound in silver sol has been investigated, revealing how the molecule chemisorbs dissociatively on the silver surface. This study contributes to understanding the molecular conformations and interactions in surface chemistry (Joo et al., 1987).

Environmental Impact and Degradation

  • Degradation by OH Radicals and Cl Atoms : Research on the degradation of this compound by OH radicals and Cl atoms at atmospheric pressure and temperature provides insights into its environmental impact. The study highlights the reaction kinetics, product yields, and proposed degradation mechanism, emphasizing the faster reaction of thiols with OH radicals and Cl atoms compared to related alkyl alcohols (Cardona et al., 2019).

Safety and Hazards

2-Butanethiol is a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Mechanism of Action

Target of Action

2-Butanethiol, also known as sec-Butyl mercaptan , is a volatile organic compound that primarily targets the olfactory system . It has a very high affinity to olfactory receptors , which play a crucial role in the sense of smell.

Mode of Action

It is known that thiols can contribute to the formation of reactive oxygen species through autoxidation in the presence of suitable metal ions . This interaction with its targets can lead to changes in the biochemical environment.

Biochemical Pathways

It is known that the compound can undergo degradation initiated by oh radicals and cl atoms . The product distribution observed indicated that the H-atom of the S–H group abstraction channel is the main pathway for the reaction of OH radicals and Cl atoms with this compound .

Pharmacokinetics

It is known that percutaneous absorption is expected to contribute significantly to systemic toxicity .

Result of Action

The primary effects of this compound exposure are haematotoxicity and histopathological alterations in the nasal olfactory epithelium . These effects are systemic and are considered critical . No studies of the sensitizing, genotoxic, or carcinogenic potential of the substance are available .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is added to odourless gases as a warning substance, used as an industrial solvent, and occurs as an intermediate of insecticides and herbicides . In the EU, this compound is an approved food additive .

properties

IUPAC Name

butane-2-thiol
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InChI

InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3
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InChI Key

LOCHFZBWPCLPAN-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)S
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Molecular Formula

C4H10S
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DSSTOX Substance ID

DTXSID1041396
Record name 2-Butanethiol
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Molecular Weight

90.19 g/mol
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Physical Description

Liquid, Liquid with a strong skunk-like odor; [Merck Index] Clear colorless liquid; [MSDSonline]
Record name 2-Butanethiol
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Boiling Point

84-85 °C
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Flash Point

-10 °F (-23 °C) (Closed cup)
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Solubility

Very sol in alc, ether, liquid hydrogen sulfide, In water, 1.32X10+3 mg/L at 20 °C
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Density

0.8299 at 17 °C
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Vapor Density

3.11 (Air = 1)
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Vapor Pressure

80.7 [mmHg], 80.71 mm Hg at 25 °C /Extrapolated/
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Color/Form

Colorles liquid, Mobile liquid

CAS RN

513-53-1
Record name 2-Butanethiol
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Melting Point

-165 °C, Liquid molar volume = 0.109430 cu m/kmol. IG Heat of Formation = -9.66X10+7 J/kmol. Heat of fusion at melting point = 6.477X10+6 J/kmol
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Synthesis routes and methods

Procedure details

Following the procedure as shown in Example 1, step (a), 14.67 g (94%) of the triethylamine salt of S-sec-butyl ethylphosphonotrithioic acid was obtained from 6.0 g (0.0242 mole) of ethylthionophosphine sulfide, 5.80 ml (4.58 g, 0.0508 mole) of sec-butyl mercaptan, and 7.1 ml (5.14 g, 0.0508 mole) of triethylamine.
Quantity
7.1 mL
Type
solvent
Reaction Step One
Name
S-sec-butyl ethylphosphonotrithioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.67 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Butanethiol?

A1: this compound has a molecular formula of C4H10S and a molecular weight of 90.19 g/mol. [, ]

Q2: Is there evidence of rotational isomerism in this compound?

A2: Yes, research using calorimetric, spectroscopic, and molecular structure data indicates that this compound exists as a mixture of molecules in three distinct rotational conformations. Two of these conformations have approximately equal energies, while the third has a slightly higher energy, around 1.0 kcal/mol. [] Further studies using 1H NMR spectroscopy have confirmed the presence of these rotational isomers in solution, with specific ratios identified in CDCl3. []

Q3: What spectroscopic techniques have been used to characterize this compound?

A3: Researchers have employed a variety of spectroscopic techniques to analyze this compound, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Ultraviolet-visible (UV) spectroscopy. [, , ]

Q4: How does the structure of this compound influence its dielectric properties?

A4: Studies suggest that this compound, along with its structural isomer 2-methyl-2-butanethiol, exhibits properties of plastic crystals. In their high-temperature crystalline phases, the molecules are able to rotate on their lattice sites. This rotational freedom is attributed to the relatively weak intermolecular S–H…S hydrogen bonds, which do not significantly hinder molecular motion. []

Q5: How does this compound react with hydroxyl radicals (OH) and chlorine atoms (Cl)?

A5: this compound demonstrates high reactivity towards both OH radicals and Cl atoms. The primary reaction pathway involves the abstraction of the hydrogen atom from the S–H group. This leads to the formation of SO2 and 2-butanone as major products. []

Q6: What are the primary degradation products of this compound in the atmosphere?

A6: When this compound reacts with OH radicals and Cl atoms in the atmosphere, the main degradation products observed are SO2 and 2-butanone. The specific yields of these products vary depending on the oxidant. []

Q7: What role does this compound play in the aroma of certain fruits?

A7: this compound is a significant contributor to the aroma profile of blackcurrant (Ribes nigrum L.) berries. [, , ] Additionally, it has been identified as a key odorant in some varieties of virgin olive oil, imparting a characteristic "black currant-like" note. [, ]

Q8: How does the concentration of this compound change in blackcurrant buds and fruits during storage and processing?

A8: Studies have shown that the concentration of this compound, a key aroma compound in blackcurrant, can be significantly affected by storage and processing methods. Freezing blackcurrant berries leads to a substantial decrease in this compound levels. [, ] Similarly, storage of blackcurrant bud extracts can result in a depletion of this compound. [] Interestingly, mechanical harvesting of blackcurrant buds can also lead to a reduction in this compound content compared to hand-harvested buds. []

Q9: Can this compound be used as an odorant in natural gas?

A9: While not currently in widespread use, this compound, alongside its isomer 2,3-dimethyl-2-butanethiol, has been explored as a potential odorant for natural gas. Research has focused on comparing its properties, such as odor intensity and pipeline fading, to those of established gas odorants. []

Q10: How does this compound behave in anaerobic fermentation processes?

A10: During the anaerobic fermentation of distillery wastewater, this compound has been identified as one of the volatile sulfur compounds present in the gas outflow of the methanization stage. Its presence, alongside other sulfur compounds, contributes to the characteristic odor associated with this process. []

Q11: Can this compound be encapsulated within specific structures?

A11: Yes, research has demonstrated the successful encapsulation of this compound, along with other small alkyl thiols, within the hydrophobic cavity of molybdenum-based spherical Keplerate-type structures. These structures, functionalized with alkene ligands, provide a unique environment for trapping volatile organic compounds. []

Q12: What analytical methods are used to quantify this compound in complex mixtures?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique employed for the identification and quantification of this compound in complex mixtures like fruit extracts and olive oil. [, , ] For enhanced sensitivity, particularly in analyzing wine samples, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has proven effective. This method often involves derivatization with ethyl propiolate to improve the detection limits for this compound and other volatile thiols. []

Q13: Are there specific techniques for enriching and isolating this compound from samples?

A13: Yes, techniques like headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) are commonly employed for the preconcentration of volatile sulfur compounds, including this compound, from various matrices. These methods help to improve the sensitivity and selectivity of subsequent analysis by GC-MS or GC-MS/MS.

Q14: How is the K-value of this compound determined in hydrocarbon solutions?

A14: Gas-liquid partition chromatography (GLPC) is a valuable technique for determining the K-values (vapor-liquid equilibrium ratios) of volatile compounds, including this compound, in hydrocarbon solutions. By using a stationary phase of n-hexadecane supported on crushed firebrick and helium as the carrier gas, researchers can accurately measure the retention times of these compounds and calculate their K-values. []

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